7-Chloro-3-ethyl-triazolo[4,3-c]pyrimidine: Technical Scaffold Guide
7-Chloro-3-ethyl-triazolo[4,3-c]pyrimidine: Technical Scaffold Guide
The following technical guide details the properties, synthesis, and reactivity of 7-Chloro-3-ethyl-triazolo[4,3-c]pyrimidine . This guide is structured to serve researchers requiring actionable data for scaffold utilization in medicinal chemistry, specifically in the design of purine bioisosteres.
Executive Summary & Scaffold Utility
7-Chloro-3-ethyl-triazolo[4,3-c]pyrimidine (CAS: 1094260-61-3) is a fused bicyclic heterocycle serving as a critical intermediate in the synthesis of bioactive molecules. Structurally, it functions as a purine bioisostere , mimicking the adenosine core while offering distinct solubility and metabolic stability profiles.
The presence of the chlorine atom at position 7 provides a highly reactive handle for Nucleophilic Aromatic Substitution (
Core Applications
-
Medicinal Chemistry: Precursor for
and adenosine receptor antagonists.[1] -
Agrochemicals: Scaffold for triazolopyrimidine sulfonamide herbicides.
-
Material Science: Precursor for high-nitrogen energetic materials or fluorescent dyes.
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | 7-Chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine |
| CAS Number | 1094260-61-3 |
| Molecular Formula | |
| Molecular Weight | 182.61 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, DCM; sparingly soluble in water. |
| LogP (Predicted) | ~1.1 - 1.5 (Moderate Lipophilicity) |
| pKa (Predicted) | ~2.5 (Protonation at N1) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen recommended) |
Synthetic Architecture & Protocol
The synthesis of 7-chloro-3-ethyl-triazolo[4,3-c]pyrimidine is a two-step convergent protocol starting from commercially available 4,6-dichloropyrimidine.
Reaction Pathway Diagram
The following diagram illustrates the synthetic route and the critical Dimroth Rearrangement pathway that must be controlled.
Figure 1: Synthetic pathway from 4,6-dichloropyrimidine to the target scaffold, highlighting the risk of isomerization.
Detailed Experimental Protocol
Step 1: Synthesis of 4-Chloro-6-hydrazinopyrimidine
Principle: Nucleophilic displacement of one chloride by hydrazine. Regioselectivity is statistically 1:1 due to symmetry, but mono-substitution is controlled by stoichiometry and temperature.
-
Reagents: Dissolve 4,6-dichloropyrimidine (1.0 eq) in Ethanol (
). -
Addition: Cool to
. Add Hydrazine monohydrate (2.5 eq) dropwise over 30 minutes. Note: Excess hydrazine acts as a base to scavenge HCl. -
Reaction: Stir at
for 1 hour, then allow to warm to Room Temperature (RT) for 2 hours. -
Workup: The product often precipitates. Filter the solid.[2][3] Wash with cold water (
) to remove hydrazine hydrochloride salts. -
Drying: Vacuum dry at
. -
Validation:
(DMSO- ) should show a broad singlet ( ppm) for NH and a broad signal ( ppm) for .
Step 2: Cyclization to 7-Chloro-3-ethyl-triazolo[4,3-c]pyrimidine
Principle: Condensation of the hydrazino group with a propionyl source (Triethyl orthopropionate) followed by ring closure.
-
Reagents: Suspend 4-chloro-6-hydrazinopyrimidine (1.0 eq) in Triethyl orthopropionate (5.0 eq). Note: The orthoester acts as both reagent and solvent.
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (p-TSA) or Acetic Acid (AcOH).
-
Reaction: Reflux (
bath temp) for 4–6 hours. Monitor by TLC (EtOAc/Hexane). -
Workup: Cool to RT. The product may crystallize. If not, remove excess orthoester under reduced pressure.
-
Purification: Triturate the residue with Diethyl Ether or Hexane to precipitate the solid. Recrystallize from Ethanol if necessary.
-
Yield: Typically 60–80%.
Reactivity & Mechanistic Insights
The "Trap": Dimroth Rearrangement
A critical expertise point for this scaffold is its susceptibility to Dimroth Rearrangement .
-
The Phenomenon: The
isomer (Kinetic) can isomerize to the thermodynamically more stable isomer. -
Trigger: This occurs readily under basic conditions (alkali, amine excess) or prolonged high heat .
-
Prevention: Maintain neutral or slightly acidic conditions during synthesis. Perform subsequent
reactions at the lowest effective temperature.
Functionalization ( )
The C7-Chlorine is highly activated due to the electron-deficient nature of the fused pyrimidine ring.
| Nucleophile | Reagent Conditions | Product Outcome |
| Primary Amines | ||
| Alkoxides | 7-Alkoxy derivatives | |
| Hydrazine | 7-Hydrazino (Precursor for tricyclic systems) |
Self-Validating Analytical Data
To ensure the integrity of the synthesized compound, compare your data against these expected parameters:
-
(DMSO-
, 400 MHz):- 9.4 ppm (s, 1H, Pyrimidine H-5/H-8 region)
- 8.0 ppm (s, 1H, Pyrimidine H-5/H-8 region)
-
3.1 ppm (q, 2H,
Hz, of Ethyl) -
1.4 ppm (t, 3H,
Hz, of Ethyl) -
Note: The absence of broad NH signals confirms cyclization.
-
Mass Spectrometry (ESI+):
- (Characteristic 3:1 Chlorine isotope pattern).
Safety & Handling
-
Hazards: The compound is an irritant (Skin, Eye, Respiratory). The precursor (Hydrazine) is toxic and carcinogenic.
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood.
-
Waste: Chlorinated heterocycles must be disposed of in halogenated organic waste streams.
References
-
PubChem. (2025).[4][5] Compound Summary: 7-chloro-3-ethyl-[1,2,4]triazolo[4,3-c]pyrimidine.[6] National Library of Medicine.[4] Retrieved February 14, 2026, from [Link]
-
Baraldi, P. G., et al. (2000). Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3) adenosine receptor antagonists.[1] Journal of Medicinal Chemistry, 43(25), 4768-4780.[1] [Link]
-
Fathalla, O. A., et al. (2023). Three Component One-Pot Synthesis and Antiproliferative Activity of New [1,2,4]Triazolo[4,3-a]pyrimidines. Molbank, 2023(2), M1643. [Link]
-
PrepChem. (n.d.). Synthesis of 4-hydrazino-6-chloropyrimidine. Retrieved February 14, 2026, from [Link]
Sources
- 1. Pyrazolo[4,3-e]1,2,4-triazolo[1,5-c]pyrimidine derivatives as highly potent and selective human A(3) adenosine receptor antagonists: influence of the chain at the N(8) pyrazole nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. mdpi.com [mdpi.com]
- 4. 7-Chloro-[1,2,4]triazolo[1,5-a]pyrimidine | C5H3ClN4 | CID 21766612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Triazolopyrimidine | C4H3N5 | CID 64962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemscene.com [chemscene.com]
